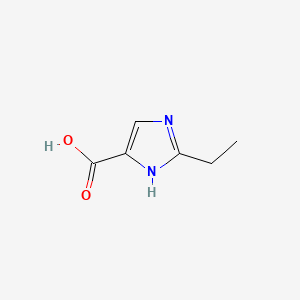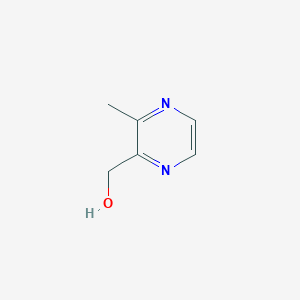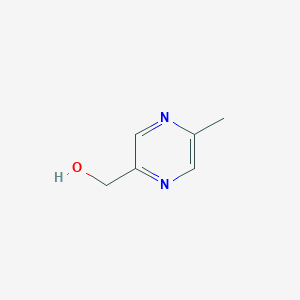
Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-
Descripción general
Descripción
Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds. It’s a structural isoster of naturally occurring nucleotides, allowing it to interact easily with the biopolymers of the living system . The compound “Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-” belongs to the benzimidazole family.
Molecular Structure Analysis
Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . The benzimidazole core is planar, and the molecules are arranged in a linear manner .Chemical Reactions Analysis
Benzimidazole derivatives have been synthesized and screened for various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .Aplicaciones Científicas De Investigación
DNA Binding and Cellular Staining
One significant application of Hoechst 33258, a derivative of Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-, lies in its ability to bind to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This characteristic has made it a valuable tool in cellular biology for DNA staining, facilitating chromosome and nuclear studies in plant cell biology, as well as being useful in flow cytometry for DNA content analysis. Its derivatives have found applications as radioprotectors and topoisomerase inhibitors, highlighting its utility in both plant cell studies and potential cancer research (Issar & Kakkar, 2013).
CNS Activity Modification
Research on modifying Benzimidazoles and related compounds to enhance their central nervous system (CNS) activity has uncovered potential pathways to develop more potent CNS drugs. By exploring common synthesis pathways for benzimidazoles, imidazothiazoles, and imidazoles, studies aim to leverage these compounds' inherent CNS properties—ranging from agonistic and antagonistic to depressant and stimulant activities—towards the treatment of neurodegenerative disorders (Saganuwan, 2020).
Pharmacological Properties
Extensive research into the pharmacological properties of Benzimidazole derivatives has highlighted their potential across a spectrum of applications, from antihypertensive, diuretic, and anorectic effects to thermoregulating and herbicidal properties. This diversity underscores the chemical's versatility in drug design and its role as a foundation for developing novel therapeutic agents with significant biological activities (Hsu, Hu, & Liu, 2005).
Anticancer Potential
The exploration of Benzimidazole hybrids for anticancer potential has been a focal point of recent research, emphasizing their mechanisms of action, such as tubulin polymerization disruption, apoptosis induction, and antiangiogenesis. These studies aim to overcome the limitations of current cancer treatments by developing novel compounds with enhanced efficacy and the ability to counteract drug resistance, illustrating the ongoing efforts to leverage Benzimidazole derivatives in cancer therapy (Akhtar et al., 2019).
Synthetic and Structural Exploration
The synthesis and structural analysis of Benzimidazole-based compounds have been critical in understanding their interaction with biological targets and optimizing their therapeutic potential. By examining the structure-activity relationships and developing new synthetic methodologies, researchers continue to expand the applicability of these compounds in various medicinal chemistry contexts (Maiti & Chanda, 2016).
Direcciones Futuras
Benzimidazole derivatives continue to be a topic of interest in medicinal chemistry due to their diverse biological and clinical applications . Future research may focus on the synthesis of new benzimidazole derivatives, including “Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-”, and their potential applications in various fields .
Mecanismo De Acción
Target of Action
N-1H-Benzimidazol-2-yl-2-hydroxybenzamide primarily targets human glucokinase (GK) . Glucokinase is a key enzyme that regulates carbohydrate metabolism and maintains glucose homeostasis in the body. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In the case of N-1H-Benzimidazol-2-yl-2-hydroxybenzamide, it binds to the allosteric site of glucokinase, enhancing its catalytic action . Molecular docking investigations have shown that these analogues have appreciable H-bond interactions with Arg63 residue of GK .
Biochemical Pathways
The activation of glucokinase by N-1H-Benzimidazol-2-yl-2-hydroxybenzamide affects the glycolysis pathway . Glucokinase catalyzes the first step of glycolysis, the conversion of glucose to glucose-6-phosphate. By enhancing the activity of glucokinase, this compound increases the rate of glycolysis, thereby promoting the utilization of glucose and helping to maintain glucose homeostasis .
Result of Action
The activation of glucokinase by N-1H-Benzimidazol-2-yl-2-hydroxybenzamide leads to an increase in the rate of glycolysis, promoting glucose utilization and helping to maintain glucose homeostasis . This has significant hypoglycemic effects, making the compound potentially useful for the therapy of type-2 diabetes (T2D) in both animal and human models .
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-12-8-4-1-5-9(12)13(19)17-14-15-10-6-2-3-7-11(10)16-14/h1-8,18H,(H2,15,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQHWFJTDJGHAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210748 | |
| Record name | Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665691 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61745-68-4 | |
| Record name | Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061745684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















